molecular formula C15H15NO4 B13000013 Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B13000013
M. Wt: 273.28 g/mol
InChI Key: RVNQOVXBMLPHLT-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, an oxo group, and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to changes in their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The ethyl ester group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate: Unique due to its specific functional groups and structure.

    Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar structure but with a carboxylate group at a different position.

    Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-6-carboxylate: Another isomer with the carboxylate group at the 6-position.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its benzyloxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

ethyl 2-oxo-3-phenylmethoxy-1H-pyridine-4-carboxylate

InChI

InChI=1S/C15H15NO4/c1-2-19-15(18)12-8-9-16-14(17)13(12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17)

InChI Key

RVNQOVXBMLPHLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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